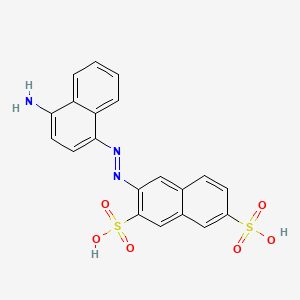
1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)-: is a compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a sulfonyl group attached to the pyrrole ring and an amino group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)- can be synthesized through several methods. One common approach involves the Pt(IV)-catalyzed hydroamination triggered cyclization reaction . This method yields fused pyrrolo[1,2-a]quinoxalines . Another synthetic route involves the reaction of aromatic or heteroaromatic aldehydes in ethanol with catalytic amounts of acetic acid, resulting in the formation of 4,5-dihydropyrrolo[1,2-a]quinoxalines .
Industrial Production Methods: While specific industrial production methods for 1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)- are not extensively documented, the general principles of pyrrole synthesis can be applied. These methods often involve the use of metal-catalyzed reactions and condensation reactions under controlled conditions to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: The amino and sulfonyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Major Products:
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex heterocyclic compounds, including pyrrolo[1,2-a]quinoxalines.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)- involves its interaction with various molecular targets and pathways. The compound can participate in hydroamination reactions catalyzed by Pt(IV), leading to the formation of fused heterocycles . These reactions are crucial for its biological and chemical activities. The specific molecular targets and pathways depend on the functional groups attached to the pyrrole ring and their interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
1-(2-Aminophenyl)pyrrole: This compound shares a similar structure but lacks the sulfonyl group.
2-(1H-Pyrrol-1-yl)aniline: Another similar compound with an amino group attached to the phenyl ring.
Uniqueness: The combination of these functional groups allows for diverse chemical modifications and the formation of complex heterocyclic structures .
Eigenschaften
CAS-Nummer |
54254-41-0 |
|---|---|
Molekularformel |
C10H10N2O2S |
Molekulargewicht |
222.27 g/mol |
IUPAC-Name |
2-pyrrol-1-ylsulfonylaniline |
InChI |
InChI=1S/C10H10N2O2S/c11-9-5-1-2-6-10(9)15(13,14)12-7-3-4-8-12/h1-8H,11H2 |
InChI-Schlüssel |
TXCDRQWMDKLTEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)N2C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B12671491.png)










